molecular formula C18H20O4S B8470247 2-(Benzylsulfanyl)ethyl 2-(4-hydroxyphenoxy)propanoate CAS No. 89040-10-8

2-(Benzylsulfanyl)ethyl 2-(4-hydroxyphenoxy)propanoate

Cat. No.: B8470247
CAS No.: 89040-10-8
M. Wt: 332.4 g/mol
InChI Key: FIYHRILMLFTFRO-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)ethyl 2-(4-hydroxyphenoxy)propanoate is a useful research compound. Its molecular formula is C18H20O4S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

89040-10-8

Molecular Formula

C18H20O4S

Molecular Weight

332.4 g/mol

IUPAC Name

2-benzylsulfanylethyl 2-(4-hydroxyphenoxy)propanoate

InChI

InChI=1S/C18H20O4S/c1-14(22-17-9-7-16(19)8-10-17)18(20)21-11-12-23-13-15-5-3-2-4-6-15/h2-10,14,19H,11-13H2,1H3

InChI Key

FIYHRILMLFTFRO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCCSCC1=CC=CC=C1)OC2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

12.1 g of hydroquinone were dissolved in 60 ml of dry dimethylformamide, and while blowing a slow stream of nitrogen into the solution, 31.7 g of potassium carbonate were added thereto at room temperature whilst stirring. Then the mixture was heated to 90° to 95° C. for one hour with stirring. The mixture was cooled to 60° C., and 30.3 g of 2-benzylthioethyl 2-bromopropionate were added dropwise thereto. After the addition was completed, the mixture was further heated to 90° C. for 2 hours. After cooling the reaction mixture to room temperature, it was poured into ice-water and adjusted to pH 7. Then it was extracted with 100 ml of chloroform. The organic phase was dried and the chloroform was distilled off under reduced pressure. The end product of 2-benzylthioethyl 2-(4-hydroxy-phenoxy)-propionate was obtained in a yield of 25.2 g in the form of a brown oil.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
31.7 g
Type
reactant
Reaction Step Two
Quantity
30.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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